molecular formula C20H26ClN3O B1194387 Basic Blue 3 CAS No. 33203-82-6

Basic Blue 3

Cat. No.: B1194387
CAS No.: 33203-82-6
M. Wt: 359.9 g/mol
InChI Key: IURGIPVDZKDLIX-UHFFFAOYSA-M
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Description

Basic Blue 3, also known as C.I. This compound, is a water-soluble dye belonging to the sulfonated triphenylmethane group of dyes. It is widely used in various fields, including medicine, food, textiles, and paper industries. The dye is known for its brilliant blue shade and excellent light-fastness, making it a valuable tool for various applications .

Scientific Research Applications

Basic Blue 3 has numerous scientific research applications across various fields:

    Chemistry: It is used as a colorant in dyeing acrylic fabrics and as a pH indicator in analytical chemistry.

    Biology: The dye is employed in staining biological samples for microscopic examination.

    Medicine: this compound is used as a diagnostic agent to identify lymph nodes and blood vessels during surgeries.

    Industry: The dye finds application in the textile industry for dyeing cotton, silk, wool, and other fibers.

Mechanism of Action

Target of Action

Basic Blue 3, also known as C.I. This compound or Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride, is a cationic dye . The primary targets of this compound are the cells of the organisms against which it exhibits its antiprotozoal activity . These include Plasmodium falciparum, Trypanosoma cruzi, Trypanosoma brucei rhodesiense, and Leishmania donovani parasites .

Mode of Action

The mode of action of this compound involves its interaction with the cells of the target organisms. As a cationic dye, this compound is generally positively charged in an aqueous solution . This allows it to interact with the negatively charged cell membranes of the target organisms, leading to disruption of normal cell function . .

Biochemical Pathways

It is known that the compound disrupts normal cell function, which likely involves interference with multiple biochemical pathways within the cell . The downstream effects of this disruption can include cell death, thereby exerting its antiprotozoal activity .

Pharmacokinetics

As a dye, it is known to have good solubility in water , which could potentially influence its bioavailability.

Result of Action

The result of the action of this compound is the disruption of normal cell function in the target organisms, leading to their death . This gives this compound its antiprotozoal activity, making it effective against a range of protozoan parasites .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of the environment . Furthermore, the presence of other ions in the environment, such as copper and iron ions, can influence the color of this compound, which may in turn affect its interactions with target cells . Therefore, the efficacy of this compound can vary depending on the specific environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Basic Blue 3 is synthesized through a series of chemical reactions involving various reagents. The primary synthetic route involves the reaction of 3-hydroxy-N,N-diethylbenzamide with formaldehyde and hydrochloric acid to form the intermediate compound. This intermediate is then reacted with 3-hydroxy-N,N-diethylbenzamide under controlled conditions to produce this compound .

Industrial Production Methods

In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the preparation of the intermediate compound, followed by its reaction with 3-hydroxy-N,N-diethylbenzamide. The final product is then purified through crystallization and filtration to obtain the dye in its pure form .

Chemical Reactions Analysis

Types of Reactions

Basic Blue 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in different fields.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for different applications. For example, oxidation of this compound can produce sulfonated derivatives, while reduction can yield leuco compounds .

Comparison with Similar Compounds

Basic Blue 3 can be compared with other similar compounds, such as Basic Blue 41, Thioflavin T, Methylene Blue, and Safranin. These compounds share similar chemical structures and properties but differ in their specific applications and effects .

List of Similar Compounds

  • Basic Blue 41
  • Thioflavin T
  • Methylene Blue
  • Safranin

Conclusion

This compound is a versatile dye with a wide range of applications in various fields. Its unique chemical properties and ability to undergo different reactions make it a valuable tool for scientific research and industrial applications. The dye’s mechanism of action and comparison with similar compounds highlight its significance and potential for future use.

Properties

IUPAC Name

[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N3O.ClH/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;/h9-14H,5-8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURGIPVDZKDLIX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

47367-75-9 (Parent)
Record name C.I. Basic Blue 3
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DSSTOX Substance ID

DTXSID30873926
Record name 3,7-Bis(diethylamino)phenoxazin-5-ium chloride
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Molecular Weight

359.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33203-82-6, 55840-82-9, 6703-67-9
Record name Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1)
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Record name Ammonium, chloride
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Record name 3,7-Bis(diethylamino)phenoxazin-5-ium chloride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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